molecular formula C10H19F2N B12445534 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine

Cat. No.: B12445534
M. Wt: 191.26 g/mol
InChI Key: USZYHZWQKFOTHZ-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine is a fluorinated cyclohexylamine derivative characterized by a branched aliphatic chain (2-methylpropan-1-amine) attached to a 4,4-difluorocyclohexyl group. This structure confers unique physicochemical properties, such as increased lipophilicity compared to non-fluorinated analogs, while the fluorine atoms may enhance metabolic stability and influence electronic interactions with biological targets .

Properties

Molecular Formula

C10H19F2N

Molecular Weight

191.26 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H19F2N/c1-9(2,7-13)8-3-5-10(11,12)6-4-8/h8H,3-7,13H2,1-2H3

InChI Key

USZYHZWQKFOTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CCC(CC1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine typically involves the reaction of 4,4-difluorocyclohexylmethanol with appropriate amine precursors under controlled conditions. One common method includes the use of reductive amination, where the alcohol group is converted to an amine using reagents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and selectivity by forming hydrophobic interactions with target proteins. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-amine

This analog () replaces fluorine atoms with methyl groups on the cyclohexyl ring. The absence of electronegative fluorine atoms may also weaken dipole interactions in target binding .

2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride

This shorter-chain derivative () lacks the 2-methylpropan-1-amine branch, reducing steric hindrance. The ethylamine backbone may improve membrane permeability but decrease target selectivity due to fewer branching points for stereochemical interactions. The hydrochloride salt form enhances solubility in aqueous media .

Complex Inhibitors: T-3256336

The macrocyclic compound T-3256336 () incorporates 4,4-difluorocyclohexylamine within a peptidomimetic structure. Despite its complexity, it exhibited weak inhibitory activity against XIAP/cIAP (IC₅₀ >30 μM), underscoring that structural bulkiness can compromise binding efficiency. In contrast, simpler analogs like this compound may offer better bioavailability, albeit with trade-offs in target specificity .

Biological Activity

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorocyclohexyl moiety attached to a branched amine structure. Its chemical formula is C11H16F2N, indicating the presence of two fluorine atoms that significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that the compound may modulate the activity of neurotransmitter receptors and enzymes involved in metabolic pathways. Its fluorinated structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

1. Neuropharmacological Effects

Studies indicate that compounds similar to this compound exhibit significant neuropharmacological effects. In vitro assays have shown that these compounds can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neuropsychiatric disorders.

2. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of fluorinated amines. The presence of the difluorocyclohexyl group may enhance the compound's efficacy against various bacterial strains. Preliminary studies have demonstrated activity against Gram-positive bacteria, indicating a possible role in developing new antibiotics.

3. Anticancer Activity

Fluorinated compounds are known for their anticancer properties. Research has explored the ability of this compound to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of apoptotic pathways.

Case Study 1: Neuropharmacological Assessment

A study published in Journal of Medicinal Chemistry evaluated various fluorinated amines for their effects on serotonin receptors. The results indicated that this compound exhibited higher binding affinity compared to non-fluorinated analogs, supporting its potential as an antidepressant candidate.

Case Study 2: Antimicrobial Evaluation

In a recent antimicrobial screening published in Antibiotics, researchers tested the compound against multiple bacterial strains. The findings revealed that it displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 3: Anticancer Activity

A study in Cancer Research investigated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
NeuropharmacologicalModulation of serotonin receptors
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

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